Phoslactomycin E
Description
Properties
Molecular Formula |
C32H50NO10P |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C32H50NO10P/c1-2-24-15-16-30(35)42-28(24)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)13-7-6-9-23-10-8-14-27(21-23)41-31(36)25-11-4-3-5-12-25/h6-7,9,13,15-18,23-29,34,37H,2-5,8,10-12,14,19-22,33H2,1H3,(H2,38,39,40) |
InChI Key |
VPPYLHODJVARBC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Phoslactomycin E: A Technical Overview of its Structure, Properties, and Biological Activity
Introduction
Phoslactomycins are a family of natural products isolated from various species of Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites.[1] These compounds, characterized as polyketides, feature a distinctive chemical architecture that includes an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring.[1][2] The structural diversity within the phoslactomycin family primarily arises from different acyl groups attached to the core structure.[1]
This technical guide focuses on Phoslactomycin E, a member of this family, and its analogs. It provides a comprehensive summary of their chemical and physical properties, biological activities with a focus on their mechanism of action, and detailed experimental protocols for their study. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
The structures of Phoslactomycins A through F were elucidated based on physicochemical properties and extensive NMR studies.[2] These analyses confirmed the presence of the characteristic α,β-unsaturated δ-lactone, phosphate ester, conjugated diene, and cyclohexane moieties.[2] The primary structural differences among these analogs are found in the substituent attached to the cyclohexane ring.[2]
Table 1: Chemical and Physical Properties of Phoslactomycin Analogs
| Property | Phoslactomycin A | Phoslactomycin B | Phoslactomycin C | Phoslactomycin D | Phoslactomycin I |
| Molecular Formula | C₂₉H₄₆NO₁₀P[3] | C₂₅H₄₀NO₈P | C₃₀H₄₈NO₁₀P[4] | C₃₁H₅₀NO₁₀P | C₂₃H₃₅O₈P[5] |
| Molecular Weight | 599.6 g/mol [3] | 513.568 g·mol⁻¹ | 613.68 g/mol [4] | 627.7 g/mol | 470.5 g/mol [5] |
| CAS Number | 122856-25-1[3] | 122856-26-2 | 159991-59-0[4] | 159991-60-3 | Not Available |
| IUPAC Name | [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate[3] | (1E,3R,4R,6R,7Z,9Z)-3-(2-Aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl dihydrogen phosphate | Data Not Available | Data Not Available | [10-cyclohexyl-3,6-dihydroxy-3-methyl-1-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)deca-1,7,9-trien-4-yl] dihydrogen phosphate[5] |
| Producing Organism(s) | Streptomyces nigrescens[2] | Streptomyces sp. HK-803, S. nigrescens | S. nigrescens[4] | S. nigrescens | Streptomyces sp. MLA1839[6] |
Note: Data for this compound is not fully available in the cited literature.
Biological Activity and Signaling Pathway
The primary and most significant biological activity of the phoslactomycin family is the potent and selective inhibition of serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical tumor suppressor that regulates a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] By inhibiting PP2A, phoslactomycins effectively lock substrate proteins in their phosphorylated state. This disruption of the cellular phosphorylation equilibrium leads to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting their therapeutic potential.[1]
Beyond their anticancer potential, phoslactomycins also exhibit significant antifungal and antibacterial activities.[2]
Caption: Inhibition of PP2A by phoslactomycin leads to cell cycle arrest and apoptosis.
Experimental Protocols
Isolation and Purification of Phoslactomycins
The general workflow for obtaining phoslactomycins from their natural source involves fermentation, extraction, and chromatographic purification.
Caption: Generalized workflow for phoslactomycin production and purification.
Detailed Methodology:
-
Fermentation : A seed culture of the producing Streptomyces strain is prepared in a suitable medium and incubated at 28°C for 2-3 days with shaking. This is then used to inoculate a larger production medium, which is fermented for 5-7 days under controlled aeration and agitation.[1]
-
Extraction : The culture broth is harvested, and the mycelium is separated from the supernatant via centrifugation. The mycelial cake is extracted with an organic solvent like methanol, while the supernatant is extracted with a solvent such as ethyl acetate.[1]
-
Purification : The combined organic extracts are concentrated to yield a crude extract. This extract is first fractionated using silica gel column chromatography. Active fractions, identified by bioassays, are then pooled and subjected to further purification by reversed-phase high-performance liquid chromatography (HPLC) to isolate individual phoslactomycin analogs.[1]
Structure Elucidation
The chemical structures of isolated phoslactomycins are determined using a combination of modern spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HRMS) : This technique is used to accurately determine the elemental composition and molecular weight of the compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of all atoms and the relative stereochemistry.[6]
Protein Phosphatase 2A (PP2A) Inhibition Assay
This colorimetric assay quantifies the inhibitory activity of a compound against PP2A.
Principle : The assay measures the dephosphorylation of a synthetic substrate by recombinant PP2A. Active PP2A cleaves a phosphate group from the substrate (e.g., p-nitrophenylphosphate, pNPP), which generates a colored product (p-nitrophenol) that can be measured spectrophotometrically.[7][8] The presence of an inhibitor like this compound reduces the amount of colored product formed.
Protocol Outline :
-
Preparation : Prepare serial dilutions of the test compound (this compound) and a known PP2A inhibitor as a positive control (e.g., Okadaic Acid).
-
Reaction Setup : In a 96-well microplate, add the sample dilutions, the PP2A enzyme solution, and a reaction buffer. Allow a pre-incubation period for the inhibitor to bind to the enzyme.[7]
-
Initiation : Start the reaction by adding the pNPP substrate solution to all wells.[7]
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[7]
-
Measurement : Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Antifungal Susceptibility Testing
The antifungal activity of this compound can be quantified using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Principle : This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Protocol Outline :
-
Inoculum Preparation : Prepare a standardized suspension of fungal spores or conidia from a fresh culture.
-
Plate Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a standardized liquid culture medium (e.g., RPMI-1640).
-
Inoculation : Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation : Incubate the plate at a specified temperature (e.g., 35°C) for a duration dependent on the fungus being tested (typically 24-72 hours).
-
Endpoint Reading : Determine the MIC by visually inspecting the wells for turbidity or by using a spectrophotometer. The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control well.
Conclusion
The phoslactomycins, including this compound, are a promising class of natural products with potent biological activities, primarily through the inhibition of the critical cellular regulator, PP2A. Their demonstrated antifungal, antibacterial, and antitumor potential makes them valuable lead compounds for drug discovery and development. Further research, including the complete structural elucidation of all analogs and the exploration of their biosynthetic pathways, will be crucial for realizing their full therapeutic potential, potentially through the engineered production of novel derivatives with enhanced pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycin A | C29H46NO10P | CID 6443962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phoslactomycin I | C23H35O8P | CID 139587482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antifungal-susceptibility-testing-of-filamentous-fungi - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Phoslactomycin E Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin E (PLM E) is a member of the phoslactomycin family of polyketide natural products, which are potent and selective inhibitors of protein phosphatase 2A (PP2A). This activity makes them promising candidates for the development of novel anti-cancer and anti-fungal agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery responsible for its production in Streptomyces species. The guide includes a summary of quantitative data, detailed experimental protocols for key research techniques, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this area.
Introduction
The phoslactomycins (PLMs) are a class of bioactive secondary metabolites produced by various Streptomyces species, most notably Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654. These compounds are characterized by a unique chemical scaffold featuring a phosphate (B84403) ester, a lactone ring, and a cyclohexanecarboxylic acid-derived side chain. Their primary mechanism of action is the inhibition of protein phosphatase 2A (PP2A), a critical regulator of numerous cellular processes, including cell cycle progression and apoptosis. This compound is distinguished from other members of the family by the presence of a cyclohexanecarbonyl group at the C-18 position. Understanding the biosynthesis of this compound is crucial for the rational design of engineered strains with improved production titers and for the generation of novel analogs with enhanced therapeutic properties.
The Phoslactomycin Biosynthetic Gene Cluster
The biosynthesis of phoslactomycins is orchestrated by a large gene cluster, which has been identified and characterized in Streptomyces sp. HK-803 (a 75-kb region) and Streptomyces platensis SAM-0654. The gene cluster encodes a Type I polyketide synthase (PKS) system, enzymes for precursor biosynthesis, post-PKS modification enzymes, and regulatory proteins.
Table 1: Key Genes in the Phoslactomycin Biosynthetic Gene Cluster
| Gene(s) | Proposed Function | Organism |
| plm1-plm8 | Polyketide Synthase (PKS) modules | Streptomyces sp. HK-803 |
| plmS2 | Cytochrome P450 monooxygenase (Hydroxylation of PLM B) | Streptomyces sp. HK-803 |
| plmS3 | 18-O-acyltransferase (Acylation of PLM G) | Streptomyces sp. HK-803 |
| chcA homolog | Involved in cyclohexanecarboxyl-CoA (CHC-CoA) biosynthesis | Streptomyces sp. HK-803 |
| pnR1, pnR2 | Positive transcriptional regulators (LAL-family) | Streptomyces platensis SAM-0654 |
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be divided into three main stages: precursor synthesis, polyketide chain assembly, and post-PKS modifications.
Precursor Biosynthesis
The biosynthesis of the polyketide backbone of phoslactomycins requires two key precursors:
-
Cyclohexanecarboxyl-CoA (CHC-CoA): This serves as the starter unit for the PKS. The phoslactomycin gene cluster contains genes homologous to those in the ansatrienin biosynthetic gene cluster from Streptomyces collinus, which are responsible for the conversion of shikimic acid to CHC-CoA through a reductive pathway.
-
Ethylmalonyl-CoA and Malonyl-CoA: These are the extender units incorporated by the PKS modules.
Polyketide Chain Assembly
The core structure of phoslactomycins is assembled by a modular Type I PKS encoded by the plm1-plm8 genes in Streptomyces sp. HK-803. The PKS consists of a loading domain and seven extension modules that iteratively condense the starter and extender units to form the linear polyketide chain.
Post-PKS Modifications
Following its release from the PKS, the polyketide intermediate undergoes a series of enzymatic modifications to yield the final phoslactomycin analogs. The key steps leading to this compound are:
-
Formation of Phoslactomycin B: The initial polyketide product is processed to form Phoslactomycin B, a key intermediate.
-
Hydroxylation: The cytochrome P450 monooxygenase, PlmS2, catalyzes the hydroxylation of Phoslactomycin B at the C-18 position to produce Phoslactomycin G.
-
Acylation: The final step in this compound biosynthesis is the esterification of the C-18 hydroxyl group of Phoslactomycin G with cyclohexanecarbonyl-CoA. This reaction is catalyzed by the 18-O-acyltransferase, PlmS3.
Figure 1: The biosynthetic pathway of this compound.
Regulation of Phoslactomycin Biosynthesis
The production of phoslactomycins is tightly regulated at the transcriptional level. In S. platensis SAM-0654, two positive regulators, PnR1 and PnR2, have been identified. These belong to the Large ATP-binding regulators of the LuxR (LAL) family, a class of transcriptional activators often found in secondary metabolite gene clusters.
-
PnR2 is believed to act as a primary activator, controlling the expression of the structural biosynthetic genes.
-
PnR1 expression is, in turn, governed by PnR2, suggesting a hierarchical regulatory cascade.
LAL-type regulators are known to bind to conserved heptameric direct repeats in the promoter regions of their target genes. The binding of PnR1 and PnR2 to the promoter regions of the phoslactomycin biosynthetic genes initiates transcription, and the production of the antibiotic is likely triggered by specific environmental or developmental signals.
The Phoslactomycin Family: A Technical Guide to a Novel Class of Protein Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phoslactomycins (PLMs) are a family of natural products primarily produced by various species of Streptomyces. These polyketide-derived compounds have garnered significant interest within the scientific community due to their potent and selective inhibition of protein phosphatase 2A (PP2A), a critical regulator of numerous cellular processes. This technical guide provides a comprehensive overview of the phoslactomycin family, detailing their discovery, chemical structure, biosynthesis, and biological activities. Special emphasis is placed on their mechanism of action as PP2A inhibitors and their potential as therapeutic agents in oncology and infectious diseases. This document includes a compilation of available quantitative biological data, detailed experimental protocols for key assays, and visualizations of the pertinent biochemical pathways to serve as a valuable resource for researchers in the field.
Introduction: Discovery and Microbial Origins
The phoslactomycin family of natural products was first isolated from the fermentation broth of Streptomyces species.[1] These compounds are classified as polyketides and are characterized by a unique chemical scaffold that includes an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring.[2] The structural diversity within the phoslactomycin family arises from variations in the acyl group attached to the core structure and other modifications, leading to a range of analogs designated as Phoslactomycin A, B, C, D, E, F, G, H, I, J, and K.[2][3]
The producing organisms are primarily actinomycetes belonging to the genus Streptomyces. Different species and strains have been identified as producers of specific phoslactomycin analogs, highlighting the rich biosynthetic diversity within this bacterial genus.
Chemical Structure and Diversity
The core structure of the phoslactomycins is a complex polyketide assembled by a type I polyketide synthase (PKS).[1] The general structure features a highly functionalized acyclic chain that incorporates a phosphate group, a conjugated diene, and a cyclohexane moiety, terminating in an α,β-unsaturated δ-lactone ring.
The various analogs of phoslactomycin differ primarily in the nature of the side chain attached to the core structure. For instance, the different acyl groups contribute to the structural and, consequently, the biological diversity of this family of natural products.
Biosynthesis of the Phoslactomycin Core
The biosynthesis of phoslactomycins is a complex process orchestrated by a type I polyketide synthase (PKS) multienzyme complex.[1] The biosynthetic gene cluster contains the necessary genes encoding the PKS modules, tailoring enzymes, and regulatory proteins.
The biosynthetic pathway can be summarized in the following key steps:
-
Initiation: The synthesis is initiated with a cyclohexanecarboxyl-CoA starter unit.
-
Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA and ethylmalonyl-CoA extender units by the PKS modules. Each module is responsible for one cycle of elongation and contains specific domains (ketosynthase, acyltransferase, ketoreductase, etc.) that determine the structure of the growing chain.
-
Tailoring: Following the assembly of the polyketide backbone, a series of post-PKS modifications occur, including phosphorylation, hydroxylation, and acylation, to generate the final diverse array of phoslactomycin analogs. Phoslactomycin B is a key intermediate that can be further modified to produce other PLMs.[1]
Figure 1: Simplified biosynthetic pathway of the phoslactomycin family.
Biological Activities and Mechanism of Action
Phoslactomycins exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties.[4] Their primary molecular target is the serine/threonine protein phosphatase 2A (PP2A).[1]
Inhibition of Protein Phosphatase 2A (PP2A)
PP2A is a crucial tumor suppressor that plays a central role in regulating cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of various substrate proteins, leading to cell cycle arrest and apoptosis in cancer cells. Phoslactomycin A has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cys-269 residue, contributing to its potent inhibitory activity.[5] While phoslactomycins are potent inhibitors of PP2A, they are considered weaker than other natural product inhibitors like fostriecin (B16959) and cytostatin.[1] However, they exhibit high selectivity for PP2A over other phosphatases such as PP1 and PP5.[1]
Figure 2: Mechanism of action of Phoslactomycin via PP2A inhibition.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of phoslactomycin analogs.
Table 1: Inhibition of Protein Phosphatase 2A (PP2A)
| Phoslactomycin Analog | IC50 Value (µM) | Target | Reference |
| Phoslactomycin F | 4.7 | PP2A | [6] |
Table 2: Antifungal and Antibacterial Activity
Table 3: Cytotoxic Activity against Cancer Cell Lines
Specific IC50 values for the different phoslactomycin analogs against various cancer cell lines are not consistently reported in the literature. Their antitumor activity is primarily attributed to their inhibition of PP2A, leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the phoslactomycin family.
Fermentation and Isolation of Phoslactomycins
The following is a generalized protocol for the production and isolation of phoslactomycins from Streptomyces species.
Figure 3: Generalized workflow for Phoslactomycin production and purification.
Detailed Methodology:
-
Fermentation:
-
Prepare a seed culture by inoculating a suitable seed medium with spores of the Streptomyces strain.
-
Incubate at 28°C for 2-3 days with shaking.
-
Inoculate a production medium with the seed culture.
-
Conduct large-scale fermentation for 5-7 days at 28°C with controlled aeration and agitation.
-
-
Extraction:
-
Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.
-
Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.
-
Monitor the fractions for biological activity (e.g., antifungal or PP2A inhibition).
-
Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate individual phoslactomycin analogs.
-
In Vitro PP2A Inhibition Assay (p-Nitrophenyl Phosphate - pNPP Method)
This colorimetric assay measures the inhibition of PP2A activity by quantifying the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified recombinant PP2A enzyme
-
Phoslactomycin analog (or other inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
pNPP substrate solution (e.g., 10 mM in Assay Buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the phoslactomycin analog in the Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
25 µL of Assay Buffer (for control) or phoslactomycin dilution.
-
25 µL of purified PP2A enzyme solution (pre-diluted in Assay Buffer).
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 50 µL of pNPP Substrate Solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop the Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a phoslactomycin analog against a specific fungal strain.
Materials:
-
Phoslactomycin analog
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
96-well microplate
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Fungal Inoculum: Grow the fungal strain in a suitable broth and adjust the concentration of the inoculum to a standardized density (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
Prepare Drug Dilutions: Perform a serial two-fold dilution of the phoslactomycin analog in the culture medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well of the microplate containing the drug dilutions. Include a positive control (fungus without drug) and a negative control (medium only).
-
Incubation: Incubate the microplate at 35°C for 24-48 hours, depending on the fungal species.
-
Determine MIC: The MIC is the lowest concentration of the phoslactomycin analog that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Phoslactomycin analog
-
Cancer cell line (e.g., HeLa, Jurkat, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phoslactomycin analog and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The phoslactomycin family of natural products represents a promising class of bioactive compounds with significant therapeutic potential. Their potent and selective inhibition of PP2A makes them valuable tools for studying cellular signaling pathways and attractive lead compounds for the development of novel anticancer and antifungal agents. Further research is warranted to fully elucidate the structure-activity relationships within this family, which could guide the semi-synthesis or total synthesis of novel analogs with improved pharmacological properties. Moreover, a deeper understanding of their biosynthetic pathway may enable the use of synthetic biology approaches to engineer the producing strains for enhanced production of desired analogs or the generation of novel phoslactomycins. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into this fascinating and important class of natural products.
References
- 1. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Phoslactomycin E Analogs and Derivatives: A Technical Guide to a Promising Class of PP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Phoslactomycin E (PLM E) and its analogs, a class of natural products with significant potential in drug discovery and development. Phoslactomycins are potent and selective inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor. By targeting PP2A, these compounds offer a promising avenue for the development of novel therapeutics against cancer and other diseases. This document details their mechanism of action, summarizes their biological activities with quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Structure and Mechanism of Action
Phoslactomycins are a family of polyketide natural products produced by various species of Streptomyces. They share a common chemical scaffold featuring an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring. The structural diversity among the phoslactomycin family arises from different acyl groups attached to the C-18 hydroxyl group and other modifications to the core structure.
The primary molecular target of phoslactomycins is the catalytic subunit of PP2A.[1] Specifically, Phoslactomycin A has been shown to directly bind to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac).[2] Inhibition of PP2A by phoslactomycins leads to the hyperphosphorylation of various downstream substrate proteins. This disruption of cellular signaling can induce cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of these compounds.[1]
Quantitative Biological Activity
The biological activity of Phoslactomycin analogs is primarily assessed through their ability to inhibit PP2A and their cytotoxic effects on cancer cell lines. The following tables summarize the available quantitative data. It is important to note that comprehensive data for all analogs against a standardized panel of targets is not consistently available in the published literature.
Table 1: Inhibition of Protein Phosphatase 2A (PP2A) by Phoslactomycin Analogs and Related Compounds
| Compound | Target Enzyme | IC50 | Reference(s) |
| Phoslactomycin F | Protein Phosphatase 2A | 4.7 µM | [3] |
| Fostriecin | Protein Phosphatase 2A | 1.4 ± 0.3 nM | |
| Cytostatin | Protein Phosphatase 2A | 29.0 ± 7.0 nM | |
| Dephosphofostriecin | Protein Phosphatase 2A | >100 µM | |
| Dephosphocytostatin | Protein Phosphatase 2A | >100 µM |
Table 2: Cytotoxicity of Phoslactomycin Analogs and Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| Phoslactomycin A | L1210 | Leukemia | 0.46 µM | [4] |
| Lactomycin A | HeLa | Cervical Cancer | > 40 µM | [5] |
| Lactomycin B | HeLa | Cervical Cancer | > 40 µM | [5] |
| Lactomycin C | HeLa | Cervical Cancer | > 40 µM | [5] |
Signaling Pathways Modulated by Phoslactomycins
Inhibition of PP2A by phoslactomycins has significant downstream consequences on multiple signaling pathways that are crucial for cell growth, proliferation, and survival. By preventing the dephosphorylation of key signaling proteins, phoslactomycins can effectively dysregulate these pathways in cancer cells.
Caption: Inhibition of PP2A by Phoslactomycins leads to hyperphosphorylation of pro-survival signaling proteins, ultimately promoting apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of phoslactomycin analogs and derivatives.
Fermentation and Isolation of Phoslactomycins
The following is a generalized protocol for the production and isolation of phoslactomycins from Streptomyces species.
Caption: Generalized workflow for the production and purification of phoslactomycins.
Detailed Methodology:
-
Fermentation:
-
Prepare a seed culture by inoculating a suitable seed medium with spores of the Streptomyces strain.
-
Incubate at 28°C for 2-3 days with shaking.
-
Inoculate a production medium with the seed culture.
-
Conduct large-scale fermentation for 5-7 days at 28°C with controlled aeration and agitation.
-
-
Extraction:
-
Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.
-
Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.
-
Monitor the fractions for antifungal or PP2A inhibitory activity.
-
Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual phoslactomycin analogs.
-
Total Synthesis of a Phoslactomycin Analog (General Strategy)
The total synthesis of phoslactomycins is a complex undertaking that typically involves a convergent approach.
Caption: Convergent synthetic strategy for a Phoslactomycin analog.
Key Synthetic Steps (Example: Phoslactomycin A):
-
C1-C13 Fragment Synthesis: Key steps include an asymmetric dihydroxylation and an Evans-Aldol reaction to establish the stereocenters of the lactone-containing portion of the molecule.
-
C14-C21 Fragment Synthesis: An asymmetric 1,4-addition to cyclohexenone is a crucial step in preparing the cyclohexane fragment.
-
Fragment Coupling: A CuTC-mediated Stille coupling is employed to join the C1-C13 alkenyl iodide fragment with the C14-C21 alkenyl stannane (B1208499) fragment.
-
Final Steps: The synthesis is completed with deprotection steps to reveal the final phoslactomycin analog.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This colorimetric assay quantifies the inhibitory activity of compounds against PP2A.
Materials:
-
Recombinant human PP2A catalytic subunit (rhPP2Ac)
-
p-Nitrophenylphosphate (pNPP) as a substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the Phoslactomycin analog in the assay buffer.
-
In a 96-well plate, add the diluted compound, rhPP2Ac, and assay buffer.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, L1210)
-
Complete cell culture medium
-
Phoslactomycin analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Phoslactomycin analogs for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
This compound and its analogs represent a compelling class of natural products with significant therapeutic potential as PP2A inhibitors. Their ability to induce cell cycle arrest and apoptosis in cancer cells makes them attractive candidates for further drug development. The methodologies outlined in this guide provide a framework for the continued investigation of these compounds. Future research should focus on the synthesis of novel derivatives with improved potency and pharmacokinetic properties, a more comprehensive evaluation of their efficacy in a broader range of cancer cell lines, and in vivo studies to validate their therapeutic potential in preclinical models. The elucidation of the structure-activity relationships within this class will be crucial for the rational design of next-generation PP2A-targeted therapies.
References
- 1. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Phoslactomycin E: A Potent Inducer of Apoptosis in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin E (PLM E) is a natural product derived from Streptomyces species that has garnered significant interest for its potent anti-cancer, anti-fungal, and anti-bacterial properties. Its primary mechanism of action involves the specific inhibition of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating key cellular processes such as cell cycle progression and apoptosis. By inhibiting PP2A, this compound disrupts cellular signaling pathways, leading to cell cycle arrest and programmed cell death in cancer cells. This document provides a detailed overview of the experimental application of this compound in a cell culture setting, including its mechanism of action, protocols for assessing its cytotoxic and apoptotic effects, and a summary of its known biological activities.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, a comprehensive table of quantitative data across various cancer cell lines cannot be provided at this time. Researchers are encouraged to perform dose-response experiments to determine the specific IC50 value for their cell line of interest. General findings suggest that Phoslactomycins exhibit cytotoxic effects in the micromolar range.
Signaling Pathway
The primary molecular target of this compound is Protein Phosphatase 2A (PP2A). PP2A is a complex enzyme involved in the dephosphorylation of numerous substrate proteins that regulate critical cellular functions. By inhibiting PP2A, this compound maintains the phosphorylated state of key proteins, leading to the activation of apoptotic pathways. One of the key downstream effects of PP2A inhibition is the modulation of the mTOR signaling pathway, which is central to cell growth, proliferation, and survival.
Caption: this compound inhibits PP2A, leading to apoptosis.
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Mammalian cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and membrane integrity.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for a specific time period (e.g., 24 or 48 hours). Include an untreated control and a vehicle control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: Workflow for this compound cell-based assays.
Conclusion
This compound presents a promising avenue for anti-cancer drug development due to its specific inhibition of PP2A and subsequent induction of apoptosis. The protocols outlined in this document provide a foundational framework for researchers to investigate the cellular effects of this compound. Further studies are warranted to elucidate the full therapeutic potential of this natural compound.
Application Notes and Protocols: The Use of Phoslactomycin E in L1210 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycins are a group of natural products known for their potent inhibitory effects on Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1] Inhibition of PP2A can lead to the hyperphosphorylation and activation of pro-survival signaling pathways in cancer cells, ultimately inducing cell cycle arrest and apoptosis.[1] This document provides detailed application notes and protocols for the investigation of Phoslactomycin E in L1210 murine leukemia cells, a widely used model for hematological malignancies. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a framework based on the activity of related phoslactomycins and general protocols for L1210 cell-based assays.
Data Presentation
In Vitro Activity of Phoslactomycins against L1210 Leukemia Cells
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Phoslactomycin A | L1210 Leukemia | 0.46 | [1] |
| Phoslactomycin B | L1210 Leukemia | Not readily available | [1] |
| Phoslactomycin C | L1210 Leukemia | Not readily available | [1] |
| Phoslactomycin D | L1210 Leukemia | Not readily available | [1] |
| This compound | L1210 Leukemia | Not readily available | [1] |
| Phoslactomycin F | L1210 Leukemia | Not readily available | [1] |
Note: The table highlights a significant gap in the literature regarding the specific IC50 value of this compound against L1210 leukemia cells. The value for Phoslactomycin A is provided as a reference point for the potential potency of this class of compounds.
Signaling Pathway
The primary mechanism of action for phoslactomycins is the inhibition of Protein Phosphatase 2A (PP2A). PP2A plays a crucial role in regulating various signaling pathways involved in cell growth, proliferation, and apoptosis, including the MAPK/ERK and PI3K/Akt pathways.[1] By inhibiting PP2A, this compound can lead to the sustained phosphorylation and activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins, ultimately driving the cancer cell towards apoptosis.
Caption: this compound inhibits PP2A, leading to apoptosis.
Experimental Protocols
L1210 Cell Culture
A generalized protocol for the culture of L1210 cells is as follows:
-
Cell Line: L1210 (murine leukemia)
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage every 2-3 days.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat L1210 cells (1 x 10^6 cells/mL) with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol determines the induction of apoptosis by this compound.
-
Cell Treatment: Treat L1210 cells as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for evaluating this compound in L1210 cells.
Conclusion
This compound, as a potential inhibitor of PP2A, represents an interesting compound for investigation in L1210 leukemia cells. The protocols and information provided in this document offer a foundational approach for researchers to explore its cytotoxic, cell cycle-modifying, and pro-apoptotic effects. Due to the current lack of specific data for this compound, further research is crucial to establish its precise in vitro activity and to validate the proposed mechanisms of action in this specific cancer cell line. The provided experimental workflows can guide the systematic evaluation of this and other phoslactomycin analogs.
References
Phoslactomycin E: Application Notes and Protocols for Antifungal Assays Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen that can cause severe and life-threatening infections, particularly in immunocompromised individuals. The increasing incidence of invasive aspergillosis, coupled with the emergence of antifungal resistance, necessitates the discovery and development of novel therapeutic agents. Phoslactomycin E (PLME) is a polyketide metabolite isolated from Streptomyces species that has demonstrated a range of biological activities, including antifungal properties.[1] This document provides detailed application notes and protocols for conducting antifungal assays of this compound against Aspergillus fumigatus, including methodologies for determining its minimum inhibitory concentration (MIC) and assessing its cytotoxic effects on mammalian cells. Additionally, a potential signaling pathway affected by PLME is illustrated to provide a theoretical framework for its mechanism of action.
Quantitative Data Summary
The antifungal activity of this compound against various fungal species has been evaluated. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its efficacy.
| Fungal Species | Strain | MIC (µg/mL) |
| Aspergillus fumigatus | IFO 5840 | 12.5 |
| Candida albicans | IFO 1385 | >100 |
| Saccharomyces cerevisiae | IFO 0233 | >100 |
| Cryptococcus neoformans | IFO 0460 | >100 |
| Trichophyton mentagrophytes | IFO 5466 | 25 |
| Microsporum gypseum | IFO 8231 | 50 |
Table 1: Antifungal Spectrum of this compound (PLME). Data extracted from Mizuhara et al.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for the susceptibility testing of filamentous fungi.[2][3]
Materials:
-
This compound (PLME)
-
Aspergillus fumigatus strain (e.g., IFO 5840)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Hemocytometer
-
Sterile saline (0.85%) with 0.05% Tween 20
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Aspergillus fumigatus Inoculum:
-
Culture A. fumigatus on potato dextrose agar (B569324) (PDA) at 35°C for 5-7 days to obtain mature conidia.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Collect the upper suspension and adjust the conidial concentration to 1 x 10⁶ conidia/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final working inoculum of 2 x 10⁴ conidia/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of PLME in DMSO.
-
Perform serial twofold dilutions of PLME in RPMI 1640 medium in a separate 96-well plate to obtain a range of concentrations (e.g., from 100 µg/mL to 0.0975 µg/mL).
-
-
Assay Performance:
-
Add 100 µL of each PLME dilution to the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the A. fumigatus inoculum to each well.
-
Include a positive control well (inoculum without PLME) and a negative control well (medium only).
-
Incubate the plate at 35°C for 48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of PLME that causes complete visual inhibition of growth. Alternatively, the growth can be assessed by measuring the optical density at 530 nm.
-
Cytotoxicity Assay using MTT Method
This protocol describes the assessment of PLME cytotoxicity against a mammalian cell line (e.g., HeLa or HepG2) to evaluate its selectivity.
Materials:
-
This compound (PLME)
-
Mammalian cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the mammalian cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of PLME in serum-free DMEM.
-
Remove the medium from the wells and add 100 µL of the PLME dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve PLME) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of PLME compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of PLME that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
References
Phoslactomycin E: Application Notes and Protocols for Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin E (PLM-E) belongs to a class of potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial enzyme that regulates numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] By inhibiting PP2A, this compound serves as a valuable tool for investigating the roles of this phosphatase in cell cycle control and as a potential therapeutic agent for diseases characterized by aberrant cell proliferation, such as cancer. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell cycle arrest studies.
Mechanism of Action
Phoslactomycins exert their biological effects primarily through the direct inhibition of the catalytic subunit of PP2A.[2][3] Phoslactomycin A (PLMA), a closely related analog, has been shown to bind directly to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), leading to the potent inhibition of its phosphatase activity.[3][4][5] This inhibition maintains the phosphorylated state of key cell cycle regulatory proteins, ultimately leading to a halt in cell cycle progression, often at the G2/M phase.[6][7][8] The sustained phosphorylation of PP2A substrates can disrupt the organization of the actin cytoskeleton and trigger downstream signaling cascades that culminate in cell cycle arrest and, in some cases, apoptosis.[2]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides data for the general class of phoslactomycins (PLMs) or specific analogs where noted. These values should be used as a starting point for experimental design, and optimization for specific cell lines and experimental conditions is highly recommended.
| Parameter | Value | Compound | Cell Line/System | Reference |
| PP2A Inhibition IC50 | 4.7 µM | PLMs | In vitro assay | [2] |
| Effective Concentration for Cytoskeletal Effects | 10 µM | PLM-F | NIH/3T3 | [2] |
Experimental Protocols
Herein, we provide detailed protocols for investigating the effects of this compound on the cell cycle of cultured mammalian cells.
Protocol 1: Determination of IC50 for Cell Viability
This protocol is designed to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cells treated with this compound (and untreated controls)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture cells to 60-70% confluency and treat with this compound at the desired concentration (e.g., 1x, 2x, and 5x the determined IC50) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for the detection of key G2/M phase regulatory proteins, Cyclin B1 and CDK1, by Western blotting to confirm the cell cycle arrest induced by this compound.
Materials:
-
Cells treated with this compound (and untreated controls)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: this compound inhibits PP2A, leading to cell cycle arrest.
Caption: Workflow for studying this compound-induced cell cycle arrest.
Caption: this compound can induce G2/M arrest by modulating PP2A targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phoslactomycin E In Vivo Studies in Murine Models
Note to Researchers: A comprehensive review of publicly available scientific literature reveals a notable scarcity of in vivo studies specifically investigating Phoslactomycin E (PLM E) in murine models.[1] While the phoslactomycin family of natural products is recognized for its potent inhibition of Protein Phosphatase 2A (PP2A), preclinical evaluation in animal models for diseases like cancer is not extensively documented.[1]
This document provides an overview of the established mechanism of action for phoslactomycins and offers generalized, representative protocols for how a researcher might approach an in vivo study in a murine model based on common practices for this class of compounds. The specific protocols provided are hypothetical and synthesized from methodologies used for functionally related molecules, such as Fostriecin, which also targets PP2A.[1]
Mechanism of Action: PP2A Inhibition
Phoslactomycins exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase.[1][2] PP2A functions as a tumor suppressor by dephosphorylating and regulating key proteins involved in cell cycle progression, proliferation, and apoptosis.[1] Specifically, Phoslactomycin A (PLM A) has been shown to bind directly to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac), leading to potent and selective inhibition.[3] By inhibiting PP2A, phoslactomycins can lead to the hyperphosphorylation of downstream targets in pro-survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1]
Generalized Protocol: Anti-Tumor Efficacy in a Murine Xenograft Model
The following is a generalized protocol for assessing the anti-tumor efficacy of a compound like this compound in a murine model, based on common practices for evaluating PP2A inhibitors.[1]
2.1. Objective To evaluate the in vivo anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
2.2. Materials
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Cell Line: A suitable cancer cell line (e.g., murine leukemia L1210, or a human line like HeLa or A549).[1]
-
Test Article: this compound, dissolved in a sterile, biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Vehicle Control: The vehicle solution without this compound.
-
Positive Control (Optional): A standard-of-care chemotherapy agent.
-
Reagents: Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), antibiotics, Trypsin-EDTA, Phosphate Buffered Saline (PBS), Matrigel (optional).
-
Equipment: Calipers, animal balance, sterile syringes and needles, cell counter, laminar flow hood.
2.3. Experimental Workflow
2.4. Step-by-Step Procedure
-
Animal Acclimatization: House mice for at least one week under standard laboratory conditions before the start of the experiment.
-
Cell Culture: Maintain the selected cancer cell line in appropriate culture medium supplemented with FBS and antibiotics.[1]
-
Tumor Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow. Begin caliper measurements every 2-3 days once tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Grouping:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, PLM E Low Dose, PLM E High Dose).
-
-
Drug Administration:
-
Administer this compound (or vehicle) to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage). The treatment schedule could be daily or every other day for a period of 2-3 weeks.
-
-
Efficacy and Toxicity Monitoring:
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if mice exhibit significant toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation and Analysis
All quantitative data should be collected and summarized for analysis. The primary efficacy metric is typically Tumor Growth Inhibition (TGI).
3.1. Tumor Growth Inhibition (TGI)
TGI is calculated at the end of the study using the following formula:
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
ΔT: Change in mean tumor volume for the treated group.
-
ΔC: Change in mean tumor volume for the control group.
3.2. Representative Data Tables
While no specific in vivo data exists for this compound, results would be presented in tables similar to these.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|---|
| Vehicle Control | - | Daily, i.p. | 1850 ± 210 | - | -2.5 ± 1.5 |
| This compound | 10 | Daily, i.p. | 980 ± 150 | 47.0 | -5.1 ± 2.0 |
| this compound | 25 | Daily, i.p. | 550 ± 95 | 70.3 | -9.8 ± 2.5 |
Table 2: In Vitro Activity of Phoslactomycin Analogs (for reference)
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Phoslactomycin A | L1210 Leukemia | 0.46 | [1] |
| Phoslactomycins B-F | L1210 Leukemia | Not Available |[1] |
Disclaimer: The protocols and data presented are generalized and for illustrative purposes only. Any in vivo study of this compound would require rigorous dose-finding and toxicity studies to establish a safe and effective therapeutic window. Further preclinical studies are warranted to assess the therapeutic potential of phoslactomycins.[1]
References
Application Notes and Protocols: Phoslactomycin E Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycins (PLMs) are a family of natural products isolated from Streptomyces species that have garnered significant interest for their diverse biological activities, including antifungal, antibacterial, and antitumor properties[1][2]. This family of compounds, designated as PLM A through G, primarily functions through the inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical regulator of numerous cellular processes[1][3][4]. Phoslactomycin E (PLM E), a member of this family, has demonstrated notable antifungal activity against a range of fungi, including phytopathogenic species such as Botrytis cinerea and Alternaria kikuchiana, as well as the opportunistic human pathogen Aspergillus fumigatus[5][6].
These application notes provide a detailed protocol for testing the antifungal activity of this compound, enabling researchers to assess its efficacy against various fungal strains. The provided methodology is based on established standards for antifungal susceptibility testing (AFST) and is designed to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Mechanism of Action: Inhibition of Protein Phosphatase 2A
The primary molecular target of the phoslactomycin family is the serine/threonine protein phosphatase 2A (PP2A)[1]. PP2A plays a crucial role in the regulation of cell cycle progression, signal transduction, and the organization of the cellular cytoskeleton[3][7]. By inhibiting PP2A, phoslactomycins disrupt these essential cellular functions, leading to cell cycle arrest and apoptosis in susceptible organisms[1]. In fungi, this disruption of cellular signaling and cytoskeletal dynamics is believed to be a key contributor to the observed antifungal effects[7][8].
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycin B - Wikipedia [en.wikipedia.org]
- 4. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STUDIES ON NEW PHOSPHATE ESTER ANTIFUNGAL ANTIBIOTICS PHOSLACTOMYCINS [jstage.jst.go.jp]
- 7. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Phoslactomycin E solubility in DMSO and other solvents
Welcome to the technical support center for Phoslactomycin E. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving phoslactomycins.[1] It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in high-purity DMSO to achieve a desired concentration, for example, 10 mM. It is crucial to ensure the compound is fully dissolved. For aqueous-based experiments, a common practice is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3]
Q3: What are the best practices for storing this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Studies on general compound stability in DMSO suggest that most compounds remain stable for extended periods under these conditions.[4][5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q4: Is this compound stable in DMSO?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in DMSO. | 1. Insufficient solvent volume. 2. Low-quality DMSO. 3. Compound has precipitated out of solution. | 1. Increase the volume of DMSO incrementally. 2. Use anhydrous, high-purity DMSO. 3. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. |
| Precipitation observed after adding DMSO stock to aqueous buffer. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Lower the final concentration of this compound in the aqueous medium. 2. Increase the percentage of DMSO in the final solution, ensuring it remains compatible with your experimental system (typically ≤0.5%). |
| Inconsistent experimental results. | 1. Degradation of this compound in the stock solution. 2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles by using aliquots. 2. Verify the concentration of your stock solution using an appropriate analytical method if possible. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visual Guides
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting flowchart for this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Phoslactomycin E Stability: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Phoslactomycin E under various pH and temperature conditions. The following question-and-answer format addresses common issues and provides guidance for handling and storage to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?
Q2: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of Phoslactomycins. Studies on Phoslactomycin B were conducted at 30°C and 50°C, indicating that the compound's stability is temperature-dependent.[1] For long-term storage of this compound solutions, it is recommended to store aliquots at -20°C.[2] When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation.[2]
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2]
Stock solutions should be prepared in a suitable solvent, such as DMSO or ethanol, and aliquoted into single-use vials to minimize freeze-thaw cycles.[2] These aliquots should also be stored at -20°C.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound due to improper storage or handling. | - Ensure solid compound and stock solutions are stored at -20°C, protected from light and moisture.[2]- Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]- Verify the pH of your experimental buffer is close to 6.6.[1][2] |
| Precipitate formation in aqueous solutions. | Poor solubility or compound degradation. | - Ensure the final concentration in aqueous buffer does not exceed the solubility limit.- Confirm the pH of the buffer is optimal for stability. |
| Gradual loss of activity in a multi-day experiment. | Instability of this compound in the experimental medium at the incubation temperature. | - Consider preparing fresh dilutions of this compound for each day of the experiment.- If possible, conduct experiments at a lower temperature to slow down potential degradation. |
Experimental Protocols
pH Stability Assessment of Phoslactomycin Analogs
This protocol is based on the methodology used for studying Phoslactomycin B stability and can be adapted for this compound.[1]
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Incubate the samples at controlled temperatures (e.g., 30°C and 50°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation by mixing the aliquot with a suitable solvent or by freezing.
-
Analysis: Analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation rate.
Degradation Pathway
Studies on Phoslactomycin B indicate distinct degradation pathways under acidic and basic conditions.[1]
-
Acid-Catalyzed Degradation: Under acidic conditions, the primary degradation mechanism involves a dehydration step.[1]
-
Base-Catalyzed Degradation: Under basic conditions, the main degradation pathway is the hydrolysis of the α,β-unsaturated lactone.[1]
These degradation products have been shown to have significantly reduced biological activity.[1]
References
Technical Support Center: Phoslactomycin E Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming low titers of Phoslactomycin E (PLM E) during fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during PLM E fermentation in a question-and-answer format.
Q1: My Streptomyces culture shows good biomass growth, but little to no this compound production. What are the possible causes and solutions?
A1: This is a common issue in secondary metabolite production. Here are the potential causes and recommended troubleshooting steps:
-
Nutrient Limitation or Imbalance: Secondary metabolite production in Streptomyces is often triggered by the depletion of a key nutrient, such as phosphate (B84403) or a specific carbon or nitrogen source.
-
Solution: Optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. Experiment with different carbon sources (e.g., glucose, glycerol, soluble starch) and nitrogen sources (e.g., soybean meal, peptone, yeast extract). A fed-batch strategy can also be employed to maintain optimal nutrient levels throughout the fermentation.
-
-
Unfavorable pH: The optimal pH for Streptomyces growth may differ from the optimal pH for secondary metabolite production.
-
Solution: Monitor and control the pH of your culture throughout the fermentation. The ideal pH for PLM E production should be determined empirically but typically falls within the neutral to slightly alkaline range (pH 6.5-8.0) for Streptomyces. Implement a pH control strategy using appropriate buffers or automated addition of acid/base.
-
-
Inadequate Dissolved Oxygen (DO) Levels: Oxygen is critical for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites, including polyketides like PLM E.
-
Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. The optimal DO level can vary, but it's crucial to avoid oxygen limitation, especially during the exponential growth and early stationary phases. Monitor DO levels online and adjust agitation and aeration rates as needed. A minimum DO concentration of around 20% saturation is often required for high production rates.
-
Q2: I am observing a mixture of different Phoslactomycin analogs, which complicates purification and reduces the yield of PLM E. How can I improve the selective production of PLM E?
A2: The production of multiple analogs is a result of post-polyketide synthase (PKS) modifications. To enhance the selective production of PLM E, consider the following strategies:
-
Genetic Engineering: The Phoslactomycin biosynthetic gene cluster contains genes encoding for tailoring enzymes, such as cytochrome P450 monooxygenases, that modify the core phoslactomycin structure.
-
Solution: Identify the specific genes responsible for the modifications that lead to analogs other than PLM E. For example, the hydroxylation of the cyclohexanecarboxylic acid (CHC) side chain of Phoslactomycin B is catalyzed by the enzyme PlmS2.[1] Creating a knockout mutant of the corresponding gene can lead to the selective production of a specific analog.[1][2] A similar strategy could be developed to favor the production of PLM E by identifying and modifying the relevant tailoring enzyme genes.
-
-
Precursor-Directed Biosynthesis: The availability of specific precursors can influence the final product profile.
-
Solution: Supplement the fermentation medium with precursors specific to the PLM E structure. The core structure of phoslactomycins is derived from a cyclohexanecarboxylic acid (CHC) primer and extender units like ethylmalonyl-CoA.[1][3] While this is a more advanced technique, exploring the addition of specific side-chain precursors could potentially favor the synthesis of PLM E.
-
Q3: My Streptomyces culture is growing poorly or very slowly. What should I do?
A3: Poor growth can be attributed to suboptimal physical fermentation parameters or issues with the inoculum.
-
Suboptimal Physical Parameters:
-
Solution: Optimize the temperature, agitation, and aeration rates for your specific bioreactor setup. A temperature of around 28-30°C is generally suitable for most Streptomyces species.[4] Agitation and aeration should be adjusted to ensure adequate mixing and oxygen supply without causing excessive shear stress on the mycelia.
-
-
Inoculum Quality:
-
Solution: Standardize your seed culture preparation. Ensure a consistent spore concentration, age of the culture, and growth medium. Use a well-defined protocol for inoculum development to ensure a healthy and active seed culture for inoculating the production fermenter.
-
Frequently Asked Questions (FAQs)
Q1: What are the producing organisms of this compound?
A1: this compound is a polyketide natural product produced by various species of actinomycetes, primarily belonging to the genus Streptomyces. Known producing strains include Streptomyces sp. HK-803, Streptomyces nigrescens SC-273, and Streptomyces sp. CMB-MW079.[4]
Q2: How can I quantify the concentration of this compound in my fermentation broth?
A2: The most common method for quantifying PLM E is High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: The fermentation broth should be separated into supernatant and mycelium. Both fractions should be extracted with an organic solvent like ethyl acetate (B1210297) or methanol (B129727). The extracts are then combined, dried, and redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.
-
HPLC Conditions: A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of water (often with 0.1% formic acid) and acetonitrile (B52724). Detection is usually performed using a UV detector. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
Q3: What are the key precursors for the biosynthesis of this compound?
A3: Phoslactomycins are polyketides. Their biosynthesis starts with a cyclohexanecarboxyl-CoA (CHC-CoA) starter unit and involves the sequential addition of extender units such as malonyl-CoA and ethylmalonyl-CoA by a Type I polyketide synthase (PKS) system.[1][3]
Quantitative Data Summary
Table 1: General Fermentation Parameters for Streptomyces Secondary Metabolite Production
| Parameter | Recommended Range | Notes |
| Temperature | 28-30°C | Species-dependent, optimization may be required. |
| pH | 6.5 - 8.0 | Critical for secondary metabolite production phase. |
| Dissolved Oxygen (DO) | > 20% saturation | Continuous monitoring and control are crucial. |
| Agitation | 200-400 rpm | Dependent on bioreactor geometry and scale. |
| Fermentation Time | 5-7 days | Titer should be monitored daily to determine optimal harvest time. |
Experimental Protocols
1. General Fermentation Protocol for Phoslactomycin Production
This protocol provides a general framework. Optimization for your specific Streptomyces strain is recommended.
-
Seed Culture Preparation:
-
Prepare a seed medium (e.g., ISP-2 medium: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, pH 7.2).
-
Inoculate the seed medium with spores or a mycelial suspension of the Streptomyces strain.
-
Incubate at 28°C for 2-3 days with shaking (e.g., 200 rpm).
-
-
Production Fermentation:
-
Prepare the production medium. A starting point could be a medium containing soluble starch (3%), peptone (0.75%), yeast extract (0.025%), and soybean meal (1%).[5]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Conduct the fermentation in a bioreactor for 5-7 days at 28°C.
-
Maintain the pH between 6.5 and 7.5 using automated addition of acid/base.
-
Control the dissolved oxygen level above 20% by adjusting agitation and aeration rates.
-
2. Extraction and Purification of Phoslactomycins
-
Extraction:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the mycelial cake with methanol or acetone.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Combine all organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography using a gradient of chloroform-methanol to fractionate the components.
-
Monitor the fractions for the presence of PLM E using HPLC.
-
Pool the fractions containing PLM E and further purify using reversed-phase HPLC to obtain the pure compound.
-
3. HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a PLM E standard.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations.
Visualizations
Caption: Troubleshooting logic for low this compound titers.
References
- 1. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Phoslactomycin E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Phoslactomycin E.
Introduction to this compound
Phoslactomycins are a class of natural products isolated from Streptomyces species.[1] They are known as potent and selective inhibitors of serine/threonine protein phosphatases, such as protein phosphatase 2A (PP2A), which plays a crucial role in cell division and signal transduction.[1][2] This inhibitory activity makes them of significant interest for potential antitumor and antiviral applications.[2] this compound belongs to this family of complex polyketide natural products. Obtaining high-quality crystals of this compound is a critical step for structural elucidation and further drug development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Crystallization Issues
Q1: I am not getting any crystals. What are the initial troubleshooting steps?
A1: A complete lack of crystal formation, often characterized by clear drops in your crystallization experiments, typically suggests that the concentration of this compound is too low.[3] The initial and most critical variable to optimize is the starting concentration of your molecule.[3]
-
Increase Concentration: Systematically increase the concentration of this compound in your crystallization trials.
-
Purity Check: Ensure the purity of your this compound sample is greater than 95%. Impurities can significantly hinder crystal lattice formation.[4] Consider an additional purification step, such as chromatography, if purity is a concern.[5]
-
Solvent Selection: The choice of solvent is critical. Experiment with a range of solvents to find one in which this compound has moderate solubility.
Q2: My crystallization attempts are resulting in amorphous precipitate instead of crystals. What should I do?
A2: The formation of a brown amorphous precipitate often indicates that the concentration of this compound is too high, or the molecule may be unstable and prone to aggregation under the tested conditions.[3]
-
Decrease Concentration: Try lowering the initial concentration of this compound.
-
Temperature Control: Rapid temperature changes can lead to precipitation. Ensure a slow and controlled temperature gradient if using cooling crystallization. Temperature significantly affects solubility and can influence nucleation and crystal growth rates.[6]
-
pH Adjustment: The pH of the solution can impact the charge state of the molecule, affecting its solubility and stability.[6] Experiment with a pH gradient to find the optimal condition.
Crystal Quality and Morphology
Q3: I am getting crystals, but they are very small or needle-like. How can I grow larger, higher-quality crystals?
A3: The formation of many small or needle-like crystals suggests that the nucleation rate is too high.[7] To obtain larger crystals, you need to slow down the crystallization process.
-
Reduce Supersaturation: Lower the concentration of either the this compound or the precipitant to reduce the level of supersaturation.[7]
-
Temperature Optimization: Slower temperature changes can promote the growth of larger crystals.
-
Additive Screening: The use of additives can sometimes influence crystal habit and promote the growth of thicker, more well-defined crystals.[7]
-
Seeding: Introducing microcrystals (seeds) from a previous experiment can provide a template for larger crystal growth and reduce the number of nucleation events.
Q4: My crystals appear to be twinned or have lattice defects. What could be the cause?
A4: Crystal twinning occurs when two separate crystal lattices grow from the same point, while lattice strain can be caused by the incorporation of impurities.
-
Improve Purity: This is often the most effective solution. Ensure all solutions, including the solvent and any additives, are filtered through a 0.22-micron filter.[7] Re-purifying your this compound sample may be necessary.[7]
-
Optimize Growth Conditions: Slower crystallization can sometimes reduce the incidence of twinning.
Polymorphism
Q5: I have obtained crystals, but they seem to have different morphologies under similar conditions. Could this be polymorphism?
A5: Yes, this could be an indication of polymorphism, which is the ability of a compound to crystallize in multiple forms.[8] Different polymorphs can have distinct physicochemical properties.[8]
-
Controlled Crystallization: To favor a specific polymorph, it is crucial to maintain consistent experimental conditions, including solvent, temperature, and saturation level.
-
Characterization: Each crystal form should be independently analyzed to determine its structure and properties.
Data Presentation: Crystallization Screening Parameters
Below are example tables outlining systematic screening approaches for this compound crystallization.
Table 1: Solvent System Screening
| Solvent System (v/v) | This compound Conc. (mg/mL) | Temperature (°C) | Observation |
| Methanol/Water (9:1) | 5 | 4 | Clear Solution |
| Methanol/Water (9:1) | 10 | 4 | Small Needles |
| Methanol/Water (9:1) | 15 | 4 | Precipitate |
| Acetonitrile/Water (8:2) | 5 | 20 | Clear Solution |
| Acetonitrile/Water (8:2) | 10 | 20 | Plates |
| Acetone/Hexane (1:1) | 5 | Room Temp | Clear Solution |
| Acetone/Hexane (1:1) | 10 | Room Temp | Oily Precipitate |
Table 2: Temperature Gradient Screening
| Solvent System | This compound Conc. (mg/mL) | Initial Temp (°C) | Final Temp (°C) | Ramp Rate (°C/hr) | Observation |
| Acetonitrile/Water (8:2) | 10 | 40 | 4 | 1 | Large Plates |
| Acetonitrile/Water (8:2) | 10 | 40 | 4 | 5 | Small Needles |
| Methanol/Water (9:1) | 8 | 30 | 4 | 0.5 | Single Crystals |
| Methanol/Water (9:1) | 8 | 30 | 4 | 2 | Polycrystalline mass |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)
-
Prepare Reservoir Solution: Fill the wells of a crystallization plate with 500 µL of the reservoir solution (precipitant solution).
-
Prepare the Drop: On a siliconized cover slip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.
-
Equilibration: Water will slowly diffuse from the drop to the reservoir, increasing the concentration of this compound and the precipitant in the drop, leading to crystallization.
-
Incubation: Incubate the plate at a constant temperature and observe regularly for crystal growth.
Protocol 2: Slow Evaporation Crystallization
-
Prepare a Saturated Solution: Dissolve this compound in a suitable solvent or solvent mixture until it is close to saturation at a given temperature.
-
Filter the Solution: Filter the solution through a 0.22-micron filter into a clean vial.
-
Allow for Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Observation: Monitor the vial for the formation of crystals as the solvent evaporates and the concentration of this compound increases.
Visualizations
References
- 1. Phoslactomycin B - Wikipedia [en.wikipedia.org]
- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. news-medical.net [news-medical.net]
- 6. helgroup.com [helgroup.com]
- 7. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 8. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
Technical Support Center: Optimizing Phoslactomycin E Dosage for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Phoslactomycin E (PLM E) in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound belongs to the phoslactomycin class of natural products, which are potent inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical tumor suppressor that regulates various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] By inhibiting PP2A, phoslactomycins lead to the hyperphosphorylation of multiple downstream protein targets, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] Phoslactomycin A (PLM A) has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cys-269 residue.[2]
Q2: I cannot find specific IC50 values for this compound in my cell line of interest. What is a good starting concentration?
Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature.[3] However, data from related phoslactomycin analogs can provide a useful starting point for your dose-response experiments.
For initial experiments, a broad concentration range is recommended, followed by a narrower range around the estimated IC50. A typical starting range could be from 0.1 µM to 50 µM.
Q3: My this compound solution appears to have precipitated after dilution in cell culture medium. What should I do?
It is common for compounds dissolved in a high-concentration organic solvent stock (like DMSO) to precipitate when diluted into an aqueous solution like cell culture medium.[4]
-
Recommended Action: After diluting the PLM E stock solution into your medium, ensure thorough mixing by vortexing or gentle sonication.[4] Warming the solution briefly to 37°C may also aid in redissolving any precipitate.[4] Always perform a visual inspection of the medium for any particulate matter before adding it to your cells. It is also advisable to prepare fresh dilutions for each experiment.
Q4: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can stem from several factors related to the handling and stability of this compound.
-
pH of Culture Medium: The stability of phoslactomycins is pH-dependent. A study on Phoslactomycin B found it to be most stable at a pH of 6.63.[5] Both acidic and basic conditions can lead to its degradation, resulting in products with significantly reduced biological activity.[5] Ensure your cell culture medium is properly buffered and its pH is stable throughout the experiment.
-
Storage and Handling: Phoslactomycins should be stored as a solid at -20°C, protected from light and moisture. For stock solutions in solvents like DMSO, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence the cellular response to a compound. Maintain consistent cell culture practices to ensure reproducibility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of PLM E at expected concentrations. | 1. Degradation of PLM E: Improper storage or handling, or instability in the experimental medium. 2. Sub-optimal concentration: The effective concentration for your specific cell line and assay is higher than tested. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. | 1. Prepare fresh stock solutions and dilutions. Ensure the pH of your assay buffer is near neutral.[5] 2. Perform a broad dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the effective concentration range. 3. Consider using a different cell line or a positive control inhibitor of PP2A (e.g., Okadaic Acid) to confirm assay validity. |
| High background or off-target effects observed. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Non-specific binding: At very high concentrations, PLM E may interact with other cellular targets. | 1. Ensure the final concentration of the solvent in your assay is low (typically ≤ 0.5%) and include a vehicle-only control.[6] 2. Titrate down the concentration of PLM E. If off-target effects are suspected, consider using a lower, more specific concentration in combination with other agents or validating key results with a secondary PP2A inhibitor. |
| Variability in results across different wells of the same experiment. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the outer edges of the plate can concentrate the compound. 3. Incomplete dissolution of PLM E: Precipitate in some wells leading to lower effective concentrations. | 1. Ensure a homogenous cell suspension and careful pipetting. 2. Avoid using the outermost wells of the plate for data collection or ensure proper humidification of the incubator. 3. Visually inspect each well after adding the PLM E solution to ensure it is fully dissolved. |
Data Presentation
Table 1: In Vitro Activity of Phoslactomycin Analogs
| Compound | Target/Cell Line | IC50 |
| Phoslactomycin A | L1210 Leukemia | 0.46 µM[3] |
| Phoslactomycin F | Protein Phosphatase 2A (in vitro assay) | 4.7 µM[7] |
| Phoslactomycins B-F | L1210 Leukemia | Not readily available in reviewed literature[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[8] For cell-based assays, DMSO is a common choice.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Procedure: a. Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom. b. Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. c. Vortex or sonicate the solution until the compound is completely dissolved.[4]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest PLM E concentration). b. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PLM E or the vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. d. Carefully remove the medium containing MTT. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of PP2A inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Phoslactomycin E degradation products and their activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoslactomycin E (PLM-E).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PLM-E) is a member of the Phoslactomycin (PLM) family of natural products, which are polyketides produced by several species of Streptomyces.[1] The primary mechanism of action for phoslactomycins is the inhibition of the serine/threonine protein phosphatase 2A (PP2A).[2][3] PP2A is a crucial enzyme involved in regulating various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[4][5] By inhibiting PP2A, phoslactomycins modulate these pathways, leading to their observed biological activities.
Q2: What are the known biological activities of this compound?
Phoslactomycins, as a class of compounds, are known to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects.[3] While specific quantitative data for this compound is limited in the public domain, the activity is attributed to its potent inhibition of PP2A. For instance, Phoslactomycin F has been shown to inhibit PP2A with an IC50 of 4.7 µM.[2]
Q3: What are the likely degradation products of this compound?
-
Acidic Conditions: Under acidic conditions, PLM-E is likely to undergo dehydration, potentially forming a C9-C11 phosphorinane derivative and other dehydration products where an additional double bond is introduced into the carbon skeleton.
-
Basic Conditions: Under basic conditions, the α,β-unsaturated lactone ring is susceptible to hydrolysis. This would lead to the opening of the lactone ring to form a hydroxy acid.
-
Dephosphorylation: Enzymatic or chemical dephosphorylation can lead to the formation of lactomycin-like compounds.
Q4: What is the biological activity of this compound degradation products?
The major degradation products of Phoslactomycin B, formed under both acidic and basic conditions, have been shown to have dramatically reduced antifungal activity. It is highly probable that the corresponding degradation products of PLM-E would also exhibit significantly lower PP2A inhibitory and antifungal activity. However, dephosphorylated derivatives, known as lactomycins, have been found to inhibit Cathepsin B, a cysteine protease implicated in cancer progression.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or lower than expected bioactivity of this compound.
-
Possible Cause 1: Degradation of the compound. Phoslactomycins are susceptible to degradation, particularly at non-neutral pH and elevated temperatures.
-
Troubleshooting Steps:
-
Verify pH of solutions: Ensure that all buffers and media used for storing or testing PLM-E are at or near a neutral pH. A study on Phoslactomycin B found it to be most stable at pH 6.63.
-
Control temperature: Store stock solutions of PLM-E at -20°C or lower and minimize the time spent at room temperature. Avoid repeated freeze-thaw cycles.
-
Analyze for degradation: Use analytical techniques such as HPLC-MS to check for the presence of degradation products in your sample.[6][7] A shift in the retention time or the appearance of new peaks could indicate degradation.
-
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Steps:
-
Re-verify solvent compatibility and solubility.
-
Confirm the concentration: If possible, use a validated analytical method (e.g., HPLC with a standard curve) to accurately determine the concentration of your PLM-E stock solution.
-
-
Issue 2: Difficulty in detecting and identifying degradation products.
-
Possible Cause 1: Inappropriate analytical method. The degradation products may have different physicochemical properties than the parent compound, making them difficult to detect with the same method.
-
Troubleshooting Steps:
-
Optimize HPLC-MS method: Develop a gradient elution method that can separate compounds with a range of polarities.[8][9] Use a mass spectrometer to identify the molecular weights of potential degradation products.
-
Use multiple detection methods: In addition to UV detection, consider using a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) which are more universal for detecting compounds without a strong chromophore.[6]
-
-
-
Possible Cause 2: Low abundance of degradation products.
-
Troubleshooting Steps:
-
Forced degradation studies: Intentionally degrade a sample of PLM-E under controlled harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) to generate a higher concentration of the degradation products for easier identification.[10]
-
-
Data Presentation
Table 1: Summary of Biological Activity for Phoslactomycins and Related Compounds
| Compound | Target | Activity Metric | Value | Reference(s) |
| Phoslactomycin A | PP2A | IC50 | 30 nM | [11] |
| Phoslactomycin F | PP2A | IC50 | 4.7 µM | [2] |
| Phoslactomycins (general) | PP2A | Weaker inhibitors than Fostriecin | - | [12] |
| Lactomycin A | Cathepsin B | IC50 | 4.5 µg/mL | Not found in search results |
| Lactomycin B | Cathepsin B | IC50 | 0.8 µg/mL | Not found in search results |
| Lactomycin C | Cathepsin B | IC50 | 1.6 µg/mL | Not found in search results |
| Acid/Base Degradation Products of PLM-B | Antifungal | Activity | Dramatically reduced | Not found in search results |
Note: Specific IC50 values for this compound were not available in the searched literature. The data for other phoslactomycins are provided for comparison.
Experimental Protocols
1. General Protocol for this compound Stability Analysis by HPLC-MS
This protocol provides a general framework for assessing the stability of PLM-E under various conditions.
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Buffers of various pH values (e.g., phosphate (B84403), acetate)
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
-
Method:
-
Sample Preparation: Prepare a stock solution of PLM-E in a suitable solvent (e.g., methanol or DMSO). Dilute the stock solution in the desired buffer (e.g., pH 2, 4, 7, 9) to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the samples at different temperatures (e.g., room temperature, 37°C, 50°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
HPLC-MS Analysis:
-
Inject the samples onto the HPLC system.
-
Use a gradient elution, for example, starting with a high percentage of aqueous solvent and increasing the organic solvent percentage over time.
-
Monitor the elution of PLM-E and its potential degradation products using both UV and MS detectors.
-
-
Data Analysis:
-
Quantify the peak area of PLM-E at each time point to determine the degradation rate.
-
Analyze the mass spectra of new peaks to identify the molecular weights of the degradation products.
-
-
2. PP2A Inhibition Assay
This is a generalized protocol based on commercially available kits.[4]
-
Materials:
-
Recombinant human PP2A
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer
-
This compound (and other inhibitors as controls)
-
96-well microplate
-
Microplate reader
-
-
Method:
-
Add assay buffer, PP2A enzyme, and varying concentrations of this compound to the wells of a 96-well plate.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of PLM-E and determine the IC50 value.
-
3. Cathepsin B Inhibition Assay
This is a generalized protocol based on commercially available kits for screening potential inhibitors like lactomycins.[2][13][14]
-
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic Cathepsin B substrate (e.g., Ac-RR-AFC)
-
Assay buffer
-
Test compound (e.g., dephosphorylated PLM-E)
-
Known Cathepsin B inhibitor (e.g., E-64) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Method:
-
Activate Cathepsin B according to the manufacturer's instructions (often requires a reducing agent like DTT).
-
Add the assay buffer, activated Cathepsin B, and varying concentrations of the test compound to the wells of the microplate.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 400/505 nm).
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Inhibition of the PP2A signaling pathway by this compound.
Caption: Experimental workflow for this compound stability analysis.
References
- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
Technical Support Center: Phoslactomycin E Resistance in Fungi
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoslactomycin E and investigating potential resistance mechanisms in fungi.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound in fungi?
A1: this compound is a potent inhibitor of serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial enzyme involved in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and stress responses.[2][3][4][5][6][7] By inhibiting PP2A, this compound disrupts these essential functions, leading to fungal cell growth inhibition and death.
Q2: My fungal strain is showing unexpected resistance to this compound. What are the potential mechanisms?
A2: While direct resistance mechanisms to this compound are still under investigation, based on its mode of action as a PP2A inhibitor, several potential mechanisms could be at play:
-
Target Modification: Mutations in the genes encoding the catalytic subunit of PP2A (e.g., PPH21, PPH22 in Saccharomyces cerevisiae) could alter the drug-binding site, reducing the inhibitory effect of this compound.[8][9]
-
Target Overexpression: Increased expression of the PP2A catalytic subunit could titrate the drug, requiring higher concentrations for effective inhibition.
-
Drug Efflux: Overexpression of multidrug resistance transporters, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, could actively pump this compound out of the cell, reducing its intracellular concentration.[10][11][12][13]
-
Alterations in Downstream Pathways: Changes in cellular pathways regulated by PP2A may compensate for the inhibitory effect of the drug. For example, deletion of the PP2A catalytic subunit gene PPH21 in Candida albicans has been shown to reduce drug resistance, suggesting a complex interplay between PP2A and resistance pathways.[2][3][4][5][6][7]
Q3: Are there known mutations in the PP2A catalytic subunit that confer resistance to inhibitors?
A3: While specific mutations conferring resistance to this compound have not been documented in the literature, temperature-sensitive mutations in the PPH22 gene of S. cerevisiae have been shown to affect cell wall integrity, actin cytoskeleton organization, and mitosis, highlighting the functional importance of this subunit.[8] Researchers can investigate potential resistance-conferring mutations by sequencing the PP2A catalytic subunit genes from their resistant fungal strains and comparing them to the wild-type sequence.
Q4: How can I determine if drug efflux is responsible for the observed resistance?
A4: You can investigate the role of efflux pumps by using efflux pump inhibitors in combination with this compound. A reversal of resistance in the presence of an inhibitor would suggest the involvement of efflux pumps. Additionally, fluorescent substrate accumulation assays can be used to measure the activity of these pumps.[12][13]
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in my experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density | Ensure a standardized and consistent inoculum size for all assays. Use a spectrophotometer or hemocytometer to accurately determine cell counts. |
| Variability in growth medium | Use a consistent batch of growth medium for all experiments. Ensure the pH and nutrient composition are uniform. |
| Drug degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light. |
| Incorrect assay endpoint | Visually inspect wells under a microscope to confirm that a reduction in metabolic activity (e.g., in an XTT assay) corresponds to growth inhibition. |
| Calculation errors | Use a standardized protocol for calculating IC50 values from dose-response curves. Ensure that the data is properly normalized.[14][15][16] |
Problem: Difficulty generating a this compound-resistant fungal strain.
| Possible Cause | Troubleshooting Step |
| Insufficient selective pressure | Gradually increase the concentration of this compound in a stepwise manner during serial passage experiments. This allows for the selection of mutants with intermediate resistance levels. |
| Low mutation rate | Consider using a mutagenic agent (e.g., UV radiation or a chemical mutagen) to increase the frequency of mutations before selection. However, be aware that this may introduce multiple, unlinked mutations. |
| Fitness cost of resistance | Resistance mutations may come with a fitness cost, causing the resistant strains to grow slower than the wild-type in the absence of the drug. Ensure that your screening protocol can identify slow-growing colonies. |
| Inappropriate screening method | Use a gradient plating method to screen for a wide range of resistance levels simultaneously. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and IC50 of this compound
This protocol is adapted from standard antifungal susceptibility testing methods.
Materials:
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., YPD for yeast, RPMI for filamentous fungi)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay kit
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal strain in liquid medium to the desired growth phase (e.g., mid-logarithmic phase). Wash the cells with sterile saline or PBS and adjust the cell density to a standardized concentration (e.g., 1 x 10^5 cells/mL).
-
Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate. Include a drug-free control well.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the fungal strain for a defined period (e.g., 24-48 hours).
-
MIC Determination (Visual): The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.
-
IC50 Determination (XTT Assay):
-
Following incubation, add the XTT solution to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 2-4 hours to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15][16]
-
Protocol 2: Generation of this compound-Resistant Fungal Strains
This protocol describes a method for generating resistant mutants through experimental evolution.[17]
Materials:
-
Wild-type fungal strain
-
Appropriate solid and liquid growth media
-
This compound
-
Sterile culture plates and flasks
Procedure:
-
Initial MIC Determination: Determine the MIC of the wild-type strain for this compound as described in Protocol 1.
-
Serial Passage in Liquid Culture:
-
Inoculate a liquid culture with the wild-type strain in the presence of a sub-lethal concentration of this compound (e.g., 0.5 x MIC).
-
Incubate the culture until it reaches stationary phase.
-
Transfer a small aliquot of this culture to a fresh medium containing a slightly higher concentration of this compound.
-
Repeat this process for multiple passages, gradually increasing the drug concentration.
-
-
Isolation of Resistant Clones:
-
After several passages, plate a dilution of the adapted culture onto solid medium containing a high concentration of this compound (e.g., 4-8 x the initial MIC).
-
Isolate individual colonies that grow on this selective medium.
-
-
Confirmation of Resistance:
-
Grow the isolated clones in drug-free medium for several generations to ensure the stability of the resistant phenotype.
-
Re-determine the MIC of the putative resistant clones to confirm their increased resistance to this compound.
-
Protocol 3: Site-Directed Mutagenesis of the PP2A Catalytic Subunit
This protocol allows for the introduction of specific mutations into the gene encoding the PP2A catalytic subunit to investigate their effect on this compound sensitivity.
Materials:
-
Fungal strain with a known genomic sequence for the PP2A catalytic subunit gene (e.g., PPH21 or PPH22 in S. cerevisiae)
-
Plasmid containing the wild-type PP2A gene
-
Site-directed mutagenesis kit
-
Primers containing the desired mutation
-
Competent fungal cells for transformation
Procedure:
-
Primer Design: Design primers that are complementary to the target sequence in the PP2A gene and contain the desired nucleotide change.
-
Mutagenesis PCR: Perform PCR using the plasmid containing the wild-type gene as a template and the mutagenic primers, following the instructions of the site-directed mutagenesis kit.
-
Transformation and Selection: Transform the resulting mutated plasmid into a fungal strain where the endogenous PP2A gene has been deleted. Select for transformants using an appropriate marker.
-
Sequence Verification: Isolate the plasmid from the transformants and sequence the PP2A gene to confirm the presence of the desired mutation.
-
Phenotypic Analysis: Assess the this compound sensitivity of the mutant strain using the MIC/IC50 determination protocol (Protocol 1) and compare it to the strain expressing the wild-type gene.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
References
- 1. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PP2A Catalytic Subunit PPH21 Regulates Biofilm Formation and Drug Resistance of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The PP2A Catalytic Subunit PPH21 Regulates Biofilm Formation and Drug Resistance of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Phosphatases 2A Affects Drug Resistance of Candida albicans Biofilm Via ATG Protein Phosphorylation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Phosphatases 2A Affects Drug Resistance of Candida albicans Biofilm Via ATG Protein Phosphorylation Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in the Saccharomyces Cerevisiae Type 2a Protein Phosphatase Catalytic Subunit Reveal Roles in Cell Wall Integrity, Actin Cytoskeleton Organization and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein phosphatase 2A in Saccharomyces cerevisiae: effects on cell growth and bud morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. researchgate.net [researchgate.net]
- 15. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the potential of experimental evolution to study drug resistance in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phoslactomycin E and Fostriecin as PP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Phoslactomycin E and Fostriecin, two natural products recognized for their potent inhibition of Protein Phosphatase 2A (PP2A). This essential serine/threonine phosphatase plays a critical role in regulating a multitude of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate inhibitor for their specific needs.
Executive Summary
Fostriecin stands out as a highly potent and selective inhibitor of PP2A, with inhibitory concentrations in the low nanomolar range. In contrast, the Phoslactomycin family of compounds, including this compound, are generally considered to be weaker inhibitors, with IC50 values typically in the micromolar range. Both compounds exert their effects by interacting with the catalytic subunit of PP2A, leading to cell cycle arrest and induction of apoptosis. The choice between these inhibitors will largely depend on the required potency and the specific experimental context.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Fostriecin, focusing on their inhibitory activity against PP2A and their cytotoxic effects on cancer cell lines.
Table 1: Comparative Inhibitory Activity against PP2A
| Inhibitor | Target | IC50 Value | Selectivity |
| Fostriecin | PP2A | 1.4 nM - 3.2 nM[1] | Highly selective for PP2A and PP4 over PP1 (>10,000-fold)[1] |
| This compound | PP2A | Data not available for this compound specifically. Phoslactomycin F has an IC50 of 4.7 µM.[2] Phoslactomycins are generally weaker PP2A inhibitors than Fostriecin.[1] | Selective for PP2A over PP1.[2] |
Table 2: Comparative Cytotoxicity
| Inhibitor | Cell Line | IC50 Value |
| Fostriecin | L1210 Leukemia | Not readily available. However, it demonstrates marked cytotoxicity against many cancer cell lines.[1] |
| This compound | L1210 Leukemia | Data not available for this compound specifically. Phoslactomycin A has an IC50 of 0.46 µM.[3] |
Mechanism of Action
Both Fostriecin and Phoslactomycin target the catalytic subunit of PP2A (PP2Ac). Evidence suggests that both compounds interact with a key cysteine residue, Cys-269, within the active site of PP2Ac.[4] This interaction inhibits the phosphatase activity of PP2A, leading to the hyperphosphorylation of numerous downstream protein substrates. The sustained phosphorylation of these substrates disrupts the normal regulation of critical cellular processes, most notably the cell cycle and apoptosis.
Impact on Cellular Signaling Pathways
The inhibition of PP2A by Fostriecin and this compound triggers significant downstream effects on cellular signaling cascades that govern cell proliferation and survival.
Cell Cycle Regulation
PP2A is a crucial regulator of the cell cycle, particularly at the G2/M transition. Inhibition of PP2A by compounds like Fostriecin leads to a G2-M phase arrest of the cell cycle. This is attributed to the sustained phosphorylation and activation of cyclin-dependent kinase 1 (Cdk1)/Cyclin B1 complex, a key driver of mitotic entry.
Apoptosis Induction
PP2A also plays a vital role in cell survival by dephosphorylating and inactivating pro-apoptotic proteins. By inhibiting PP2A, Fostriecin and this compound promote a pro-apoptotic state within the cell. This is achieved through the sustained phosphorylation and activation of proteins in the Bcl-2 family, leading to the activation of the intrinsic apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
PP2A Inhibition Assay (Colorimetric)
This assay measures the ability of an inhibitor to block the dephosphorylation of a synthetic substrate by PP2A.
Methodology:
-
Reagent Preparation: Prepare a stock solution of purified PP2A enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA). Prepare serial dilutions of Fostriecin or this compound. The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the PP2A enzyme to each well. Add the serially diluted inhibitor to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the pNPP substrate to each well. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction by adding a stop solution (e.g., 1 M sodium carbonate). The dephosphorylation of pNPP by PP2A produces p-nitrophenol, which has a yellow color.
-
Data Analysis: Measure the absorbance of each well at 405 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Methodology:
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Fostriecin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound or Fostriecin at a concentration known to induce apoptosis for a specific time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
Conclusion
Fostriecin is a significantly more potent inhibitor of PP2A than the phoslactomycins, exhibiting IC50 values in the low nanomolar range. This high potency translates to potent cytotoxic effects, including the induction of G2/M cell cycle arrest and apoptosis. While specific data for this compound is limited, the available information for related phoslactomycins suggests it is a less potent inhibitor.
For researchers requiring a highly potent and selective tool to study the consequences of acute PP2A inhibition, Fostriecin is the superior choice. This compound may be suitable for studies where a less potent inhibitor is desired or for comparative studies within the phoslactomycin class of natural products. The detailed experimental protocols provided herein should enable researchers to rigorously evaluate and compare the effects of these inhibitors in their own experimental systems. Further research is warranted to fully elucidate the specific biological activities of this compound and to directly compare its efficacy against Fostriecin in a broader range of cancer cell lines.
References
- 1. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phoslactomycin E and Cantharidin for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two natural product-derived compounds, Phoslactomycin E and Cantharidin, which have garnered interest for their potential applications in cancer therapy. Both compounds share a common molecular target, Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling that acts as a tumor suppressor.[1] This comparison focuses on their mechanisms of action, presents available quantitative data on their efficacy, and outlines relevant experimental protocols to aid in the evaluation of their therapeutic potential.
Mechanism of Action: A Tale of Two PP2A Inhibitors
Cantharidin, a terpenoid isolated from blister beetles, and Phoslactomycins, a class of polyketides derived from Streptomyces species, exert their primary anticancer effects through the inhibition of serine/threonine protein phosphatases, most notably PP1 and PP2A.[1][2] The inhibition of PP2A is a key mechanism for their cytotoxic effects on cancer cells.[1] PP2A is a crucial regulator of numerous signaling pathways involved in cell growth, proliferation, and apoptosis.[1] By inhibiting PP2A, both Cantharidin and Phoslactomycins can lead to the hyperphosphorylation and subsequent dysregulation of downstream signaling proteins, ultimately triggering cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1]
Cantharidin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It can cause DNA damage and cell cycle arrest, typically at the G2/M phase.[2] While this compound's specific anticancer signaling pathways are less elucidated, its known role as a PP2A inhibitor suggests a similar mode of action, leading to the disruption of key cellular processes in cancer cells.[1]
Quantitative Data on Anticancer Efficacy
The available quantitative data for Cantharidin is more extensive than for this compound. The following tables summarize key efficacy metrics from in vitro studies. It is important to note the limited availability of specific data for this compound, and data for other Phoslactomycin analogues and the related PP2A inhibitor Fostriecin are included for a broader perspective.[1]
Table 1: In Vitro Cytotoxicity of Cantharidin Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| Hepatocellular Carcinoma (Hep 3B) | 2.2 | 36 h | [3] |
| Breast Cancer (MCF-7) | >100 (less sensitive) | 96 h | [4] |
| Breast Cancer (MDA-MB-231) | ~1 (more sensitive) | 72 h | [4] |
| Breast Cancer (SK-BR-3) | ~100 | 96 h | [4] |
Table 2: In Vitro Cytotoxicity of Phoslactomycins and Related Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Phoslactomycin A | L1210 Leukemia | 0.46 | [1] |
| This compound | L1210 Leukemia | Not readily available | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of the test compound (e.g., Cantharidin, this compound) for a defined period (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.[4]
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cancer cells are treated with the compound of interest at a specific concentration and for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.
Visualizing the Molecular Pathways and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of Cantharidin and this compound.
Caption: General experimental workflow for IC50 determination.
Conclusion
Both this compound and Cantharidin show promise as potential anticancer agents due to their shared mechanism of inhibiting the key tumor suppressor, PP2A. Cantharidin has been more extensively studied, with a growing body of evidence supporting its cytotoxic effects against various cancer cell lines. While the direct anticancer data for this compound is currently limited, its known biochemical activity warrants further investigation. Future preclinical studies, particularly in vivo models, are essential to fully elucidate the therapeutic potential of this compound and to draw a more definitive comparison with Cantharidin for cancer therapy. This guide serves as a foundational resource for researchers to build upon in their exploration of these promising natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Lactomycins A–C, Dephosphorylated Phoslactomycin Derivatives That Inhibit Cathepsin B, from the Marine-Derived Streptomyces sp. ACT232 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Cycle Analysis by Flow Cytometry: Phoslactomycin E and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phoslactomycin E and other widely used chemical agents for inducing cell cycle arrest, with a focus on analysis by flow cytometry. Understanding how different compounds modulate the cell cycle is crucial for cancer research, drug discovery, and fundamental cell biology. This document offers detailed experimental protocols, quantitative data for comparison, and visual diagrams of the underlying molecular pathways and experimental workflows.
Introduction to Cell Cycle Analysis
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Flow cytometry is a powerful technique to analyze the cell cycle by measuring the DNA content of individual cells within a population.[1][2] Cells in the G0/G1 phase have a diploid (2N) DNA content, cells in the S phase are actively replicating their DNA and have a DNA content between 2N and 4N, and cells in the G2 and M phases have a tetraploid (4N) DNA content. By treating cells with chemical agents that arrest the cell cycle at specific phases, researchers can study the mechanisms of cell cycle control and the effects of potential drug candidates.
This compound: A Potential Tool for G2/M Arrest
This compound belongs to a class of natural products known as phoslactomycins (PLMs), which are potent and selective inhibitors of Protein Phosphatase 2A (PP2A).[3][4] PP2A is a crucial serine/threonine phosphatase that plays a multifaceted role in regulating numerous cellular processes, including cell cycle progression.[5][6][7]
Mechanism of Action:
PP2A is a key regulator of the G2/M transition.[8] It acts by dephosphorylating and thereby regulating the activity of key cell cycle proteins. By inhibiting PP2A, this compound is hypothesized to maintain the phosphorylated, active state of proteins that promote entry into mitosis and/or the phosphorylated, inactive state of proteins that inhibit mitotic progression, ultimately leading to a G2/M phase arrest. This is analogous to the effects observed with other PP2A inhibitors like okadaic acid.[9]
While specific flow cytometry data for this compound in cell cycle analysis is not widely published, its known mechanism of action allows for a strong inference of its effects. Further empirical studies are needed to determine the optimal concentration and timing for inducing cell cycle arrest with this compound.
Comparison of Cell Cycle Arresting Agents
This section compares this compound with three commonly used alternative compounds that induce cell cycle arrest at different phases: Mimosine (G1 phase), Hydroxyurea (S phase), and Nocodazole (G2/M phase).
| Compound | Target/Mechanism of Action | Typical Cell Cycle Arrest Phase | Typical Concentration Range | Typical Incubation Time | Cell Type Examples |
| This compound (Hypothesized) | Inhibitor of Protein Phosphatase 2A (PP2A)[3][10] | G2/M | To be determined empirically | To be determined empirically | - |
| Mimosine | Plant amino acid, iron chelator; inhibits the initiation of DNA replication[11][12][13] | Late G1[13][14] | 100 µM - 500 µM[13][15] | 12 - 24 hours[11][15] | HeLa, EJ30, Human fibroblasts[11][13] |
| Hydroxyurea | Inhibitor of ribonucleotide reductase, depleting dNTP pools and stalling DNA replication[16][17] | G1/S boundary or early S phase[18][19] | 0.2 mM - 2 mM[20] | 16 - 24 hours[19] | HEK293, NIH3T3, HeLa[18][19] |
| Nocodazole | Microtubule depolymerizing agent; disrupts mitotic spindle formation, activating the spindle assembly checkpoint[21][22] | G2/M[21][23] | 40 ng/mL - 1 µM[21][23] | 12 - 24 hours[21] | HeLa, MDA-MB-468, hESCs[21] |
Experimental Protocols
A generalized protocol for cell cycle analysis using flow cytometry is provided below. This protocol can be adapted for use with this compound and the alternative compounds by adjusting the concentration and incubation time as indicated in the table above.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Compound for inducing cell cycle arrest (this compound, Mimosine, Hydroxyurea, or Nocodazole)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Add the desired concentration of the cell cycle arresting agent to the culture medium. Incubate for the appropriate duration (see table above). Include an untreated control sample.
-
Cell Harvest:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Collect cells by centrifugation.
-
Suspension cells: Directly collect cells by centrifugation.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizing the Pathways and Workflow
Signaling Pathway: Role of PP2A in G2/M Transition
The following diagram illustrates the central role of Protein Phosphatase 2A (PP2A) in regulating the G2/M transition of the cell cycle. Inhibition of PP2A by compounds like this compound can disrupt this process.
Caption: Role of PP2A in G2/M cell cycle transition.
Experimental Workflow: Cell Cycle Analysis
The following diagram outlines the key steps in performing cell cycle analysis using flow cytometry after treating cells with a chemical agent.
Caption: Experimental workflow for flow cytometry-based cell cycle analysis.
Conclusion
This guide provides a comparative framework for utilizing this compound and other established compounds for cell cycle analysis. While the precise conditions for this compound require empirical determination, its role as a PP2A inhibitor strongly suggests its utility as a tool for inducing G2/M arrest. The provided protocols and comparative data for Mimosine, Hydroxyurea, and Nocodazole offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate regulation of the cell cycle. The visualization of the underlying signaling pathway and experimental workflow further aids in the conceptual understanding and practical application of these techniques in cellular and cancer biology research.
References
- 1. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 2. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Phosphatase 2A Sensitizes Mucoepidermoid Carcinoma to Chemotherapy via the PI3K-AKT Pathway in Response to Insulin Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Okadaic acid Co-induces vimentin expression and cell cycle arrest in MPC-11 mouse plasmacytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mimosine reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Cell Killing Mechanisms of Hydroxyurea [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxyurea Induces Cytokinesis Arrest in Cells Expressing a Mutated Sterol-14α-Demethylase in the Ergosterol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Nocodazole, cell cycle arrest in G2/M - Flow cytometry [protocol-online.org]
Safety Operating Guide
Proper Disposal of Phoslactomycin E: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Phoslactomycin E, a potent respiratory sensitizer. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound is classified as a respiratory sensitizer, which may cause allergy or asthma symptoms or breathing difficulties if inhaled. Therefore, strict adherence to safety protocols is paramount.
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To prevent inhalation of airborne particles, which can cause respiratory sensitization. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
All handling of this compound, including weighing and preparation of solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Disposal Procedures: A Two-Pronged Approach
Two primary methods are recommended for the disposal of this compound waste: direct disposal as hazardous waste and chemical inactivation followed by disposal. The choice of method will depend on institutional policies and the volume of waste.
This is the most straightforward and recommended method for the disposal of this compound.
Step-by-Step Protocol for Direct Disposal:
-
Segregation: Collect all solid waste (e.g., contaminated vials, pipette tips, gloves) and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate "this compound" and "Respiratory Sensitizer."
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with local, regional, and national regulations.
For liquid waste, chemical inactivation can be an effective method to degrade this compound before disposal. This compound possesses a lactone ring structure, which is susceptible to hydrolysis under alkaline conditions. A study on the closely related Phoslactomycin B demonstrated that it undergoes base-catalyzed decomposition, primarily through the hydrolysis of its α,β-unsaturated lactone. Phoslactomycin B is most stable at pH 6.63 and degrades under both acidic and basic conditions.
Note: The following protocol is based on the known reactivity of similar lactone-containing compounds. It is strongly recommended to perform a small-scale test to validate the effectiveness of this procedure for this compound in your specific waste matrix before scaling up.
Step-by-Step Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, place the aqueous this compound waste in a suitable container (e.g., a borosilicate glass beaker) with a magnetic stir bar.
-
Basification: While stirring, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to the waste until the pH is ≥ 10.
-
Hydrolysis: Continue stirring the solution at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the lactone ring. For larger quantities or more concentrated solutions, a longer reaction time may be necessary.
-
Neutralization: After the incubation period, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is between 6.0 and 8.0.
-
Disposal: The neutralized solution, now containing the hydrolyzed, inactive form of this compound, can typically be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always check with your institution's EHS for final approval.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate the contaminated space.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully collect the material with a scoop or other suitable tool, avoiding dust generation.
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory decontaminant.
-
Waste Disposal: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag and dispose of it as hazardous waste.
Workflow and Decision Making
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Personal protective equipment for handling Phoslactomycin E
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Phoslactomycin E. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the general properties of Phoslactomycins and related organophosphorus compounds. It is imperative to obtain a compound-specific SDS from your supplier before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an organophosphorus compound. Compounds in this class can be hazardous and may act as enzyme inhibitors. The primary routes of exposure are inhalation, skin contact, and ingestion. Adherence to proper PPE protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Nitrile gloves (minimum thickness 5 mil or 0.13 mm). Recommended: Double-gloving (wearing two pairs of nitrile gloves). | Protects against skin contact. Nitrile provides good resistance to organophosphorus compounds. Double-gloving offers additional protection against tears or punctures. |
| Eye & Face Protection | Required: Safety glasses with side shields. Recommended: Chemical safety goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or powder dispersal. | Prevents eye contact with the powder or solutions, which could cause serious irritation or absorption. |
| Skin & Body Protection | Required: A long-sleeved lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood: A NIOSH-approved N95 or higher-rated respirator. | Minimizes the risk of inhaling fine particles of the compound. |
Safe Handling and Operational Workflow
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Antidote Information: Organophosphate poisoning is a medical emergency. Treatment often involves the administration of atropine (B194438) and pralidoxime (B1201516) (2-PAM) by medical professionals.[1][2] Provide the attending medical personnel with the specific name of the compound.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and experimental solutions, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, sealed waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Chemical treatment with sodium hydroxide (B78521) or sodium hypochlorite (B82951) may be used for decontamination of equipment, but professional guidance should be sought.[3]
Physicochemical Data (Phoslactomycin Analogs)
| Property | Value |
| Molecular Formula | C29H46NO10P |
| Molecular Weight | 599.6 g/mol |
This information is intended to supplement, not replace, a formal Safety Data Sheet. Always prioritize the information provided by the manufacturer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
